molecular formula C9H11N3O2 B8759885 6-(3-Hydroxyazetidin-1-yl)nicotinamide

6-(3-Hydroxyazetidin-1-yl)nicotinamide

Cat. No. B8759885
M. Wt: 193.20 g/mol
InChI Key: NUTROXVACFXRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Hydroxyazetidin-1-yl)nicotinamide is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Hydroxyazetidin-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Hydroxyazetidin-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-Hydroxyazetidin-1-yl)nicotinamide

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O2/c10-9(14)6-1-2-8(11-3-6)12-4-7(13)5-12/h1-3,7,13H,4-5H2,(H2,10,14)

InChI Key

NUTROXVACFXRPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinamide (0.16 g, 1 mmol) and azetidin-3-ol (73 mg, 1 mmol) in DMF (5 ml) under nitrogen was added K2CO3 (0.41 g, 3 mmol). The resulting solution was stirred under nitrogen at 125° C. for 24 h. After all the starting materials were consumed, the reaction mixture was allowed to cool to ambient temperature. The reaction mixture was then filtered and the filter cake was washed with ethyl acetate. The combined filtrates were concentrated to afford the title compound (50 mg, 25%) as a yellow solid. [LCMS RtA=0.81 min, [M+H]+=194.1].
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
25%

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